Cas no 1903-27-1 (2-Cyclopentylideneacetic acid)

2-Cyclopentylideneacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Cyclopentylideneacetic acid
- Acetic acid,2-cyclopentylidene-
- Cyclopentylideneacetic acid
- Aceticacid, cyclopentylidene- (9CI)
- D1,a-Cyclopentaneacetic acid(6CI,7CI)
- 1903-27-1
- AKOS009218783
- SCHEMBL1773442
- CGXLEHPBUZPLAZ-UHFFFAOYSA-N
- 2-cyclopentylideneaceticAcid
- DTXSID00304974
- SB13647
- CS-0449122
- Z352748244
- Acetic acid, 2-cyclopentylidene-
- Cyclopentylidene-acetic acid
- EN300-51378
- BAA90327
- TS-01660
- CHEMBL287547
- 2-cyclopentylidene-acetic acid
- A880424
- DB-338333
- G29974
-
- MDL: MFCD00034645
- インチ: InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h5H,1-4H2,(H,8,9)
- InChIKey: CGXLEHPBUZPLAZ-UHFFFAOYSA-N
- ほほえんだ: OC(=O)C=C1CCCC1
計算された属性
- せいみつぶんしりょう: 126.068
- どういたいしつりょう: 126.068
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3A^2
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- PSA: 37.30000
- LogP: 1.57140
2-Cyclopentylideneacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB272655-1 g |
2-Cyclopentylideneacetic acid; 98% |
1903-27-1 | 1g |
€231.60 | 2022-06-11 | ||
Enamine | EN300-51378-0.25g |
2-cyclopentylideneacetic acid |
1903-27-1 | 0.25g |
$55.0 | 2023-05-03 | ||
TRC | C993113-100mg |
2-Cyclopentylideneacetic Acid |
1903-27-1 | 100mg |
$ 50.00 | 2022-06-06 | ||
Apollo Scientific | OR909192-1g |
2-Cyclopentylideneacetic acid |
1903-27-1 | 98% | 1g |
£150.00 | 2023-09-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0537-1G |
2-Cyclopentylideneacetic acid |
1903-27-1 | 95% | 1g |
¥ 726.00 | 2023-04-14 | |
Enamine | EN300-51378-0.1g |
2-cyclopentylideneacetic acid |
1903-27-1 | 0.1g |
$39.0 | 2023-05-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0537-5G |
2-Cyclopentylideneacetic acid |
1903-27-1 | 95% | 5g |
¥ 2,296.00 | 2023-04-14 | |
Chemenu | CM201981-10g |
Cyclopentylideneacetic acid |
1903-27-1 | 95% | 10g |
$524 | 2023-03-07 | |
Chemenu | CM201981-5g |
Cyclopentylideneacetic acid |
1903-27-1 | 95% | 5g |
$312 | 2023-03-07 | |
Enamine | EN300-51378-2.5g |
2-cyclopentylideneacetic acid |
1903-27-1 | 2.5g |
$306.0 | 2023-05-03 |
2-Cyclopentylideneacetic acid 関連文献
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2. XC.—The chemistry of the three-carbon system. Part III. The αβ–βγ change in unsaturated acidsGeorge Armand Robert Kon,Reginald Patrick Linstead J. Chem. Soc. Trans. 1925 127 616
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3. CXLVIII.—Studies in “strainless” rings. Part II. The effect of the trans-decalin nucleus on the carbon tetrahedral angleKeshaviah Aswath Narain Rao J. Chem. Soc. 1930 1162
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4. LIII.—The synthesis of Δ1-cyclopenteneacetic acid and 1-methyl-Δ2-cyclohexene-3-acetic acidVictor John Harding,Walter Norman Haworth J. Chem. Soc. Trans. 1910 97 486
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6. 95. Fused carbon rings. Part IV. Further investigation of 0 : 3 : 3-bicyclooctanones in relation to the strain theoryJ. W. Barrett,R. P. Linstead J. Chem. Soc. 1935 436
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E. H. Farmer,G. M. Bennett,J. W. Baker,S. G. P. Plant Annu. Rep. Prog. Chem. 1931 28 66
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8. 336. The kinetics of halogen addition. Part XVI. αβ-Ethylenic acidsD. A. Evans,T. R. Watson,P. W. Robertson J. Chem. Soc. 1950 1624
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9. CXVI.—The chemistry of the three-carbon system. Part IV. A case of retarded mobilityGeorge Armand Robert Kon,Reginald Patrick Linstead J. Chem. Soc. Trans. 1925 127 815
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10. CCVIII.—Investigations of the olefinic acids. Part II. Preliminary observations on the occurrence of spontaneous tautomeric change at temperatures near the boiling pointReginald Patrick Linstead J. Chem. Soc. 1930 1603
2-Cyclopentylideneacetic acidに関する追加情報
Recent Advances in the Study of 2-Cyclopentylideneacetic Acid (CAS: 1903-27-1) in Chemical Biology and Pharmaceutical Research
2-Cyclopentylideneacetic acid (CAS: 1903-27-1) is a cyclic unsaturated carboxylic acid that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its cyclopentylidene moiety and acrylic acid functionality, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a building block for drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. The unique structural features of 2-Cyclopentylideneacetic acid enable it to interact with diverse biological targets, making it a valuable tool for medicinal chemists.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2-Cyclopentylideneacetic acid in the design of novel COX-2 inhibitors. The researchers utilized molecular docking and in vitro assays to demonstrate that derivatives of this compound exhibit potent anti-inflammatory activity with reduced gastrointestinal side effects compared to traditional NSAIDs. The study highlighted the importance of the cyclopentylidene ring in enhancing binding affinity to the COX-2 active site, providing a structural basis for further optimization.
In the field of oncology, a recent preprint on bioRxiv reported the synthesis and evaluation of 2-Cyclopentylideneacetic acid-based prodrugs for targeted cancer therapy. The prodrugs were designed to release the active compound selectively in the tumor microenvironment, leveraging the acidic pH and overexpressed enzymes in cancer cells. In vivo studies using xenograft models showed promising tumor growth inhibition with minimal systemic toxicity, suggesting the potential of this approach for improving therapeutic windows in cancer treatment.
Another emerging application of 2-Cyclopentylideneacetic acid is in the development of antimicrobial agents. A 2024 study in ACS Infectious Diseases described the synthesis of hybrid molecules combining this scaffold with known antibiotic pharmacophores. The resulting compounds exhibited broad-spectrum activity against multidrug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. Mechanistic studies revealed that these hybrids disrupt bacterial membrane integrity while inhibiting key metabolic enzymes, representing a novel strategy to combat antibiotic resistance.
From a chemical biology perspective, 2-Cyclopentylideneacetic acid has been employed as a versatile probe for studying enzyme mechanisms. Its α,β-unsaturated carbonyl system makes it an effective Michael acceptor, allowing for covalent modification of nucleophilic residues in enzyme active sites. Recent work published in Nature Chemical Biology utilized this property to develop activity-based probes for profiling cysteine proteases, enabling the identification of new drug targets in parasitic diseases.
The synthetic accessibility of 2-Cyclopentylideneacetic acid has also been improved through recent methodological advances. A 2023 Organic Process Research & Development paper described a scalable, green chemistry approach to its production using catalytic cyclization of readily available starting materials. This development addresses previous challenges in large-scale synthesis and paves the way for broader application of this compound in industrial pharmaceutical production.
Looking forward, the unique properties of 2-Cyclopentylideneacetic acid continue to inspire innovative research directions. Current investigations are exploring its use in PROTAC design, where its structural features may facilitate the development of new protein degraders. Additionally, its potential as a metabolic modulator in neurodegenerative diseases is being examined, with preliminary data suggesting neuroprotective effects in cellular models of Parkinson's disease.
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